Deltarasin

Overview

Description

Deltarasin is a small-molecule inhibitor that targets the interaction between oncogenic KRAS and its chaperone protein PDEδ (phosphodiesterase 6 delta subunit). KRAS mutations are prevalent in cancers such as pancreatic, lung, and colorectal adenocarcinomas, driving uncontrolled cell proliferation and survival . PDEδ facilitates KRAS trafficking to the plasma membrane (PM), a critical step for KRAS activation . By binding to PDEδ’s hydrophobic pocket, this compound disrupts this interaction, redistributing KRAS to endomembranes (EM) and impairing downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT .

Preparation Methods

Computational Design and Molecular Modeling

The discovery of Deltarasin was rooted in structure-based drug design (SBDD), leveraging insights into the PDEδ-KRAS interaction. PDEδ’s hydrophobic binding pocket, which accommodates the farnesyl moiety of KRAS, served as the primary target for inhibitor development . Early efforts focused on identifying scaffolds capable of disrupting this interaction through competitive binding.

High-Throughput Virtual Screening

A high-throughput screen of an in-house library containing ~150,000 compounds identified benzimidazole derivatives as viable hits . These compounds exhibited structural compatibility with PDEδ’s prenyl-binding pocket, forming hydrogen bonds with key residues such as Arg61 and Tyr149 . this compound’s benzimidazole core was prioritized due to its optimal binding energy and synthetic tractability . Computational docking using Glide software (Schrödinger) revealed that this compound’s amide linker and aromatic substituents occupied critical regions of the pocket, mimicking the farnesyl group’s interactions .

Rational Modification of the Benzimidazole Scaffold

Synthetic Routes for this compound

The synthesis of this compound involves a multi-step process centered on constructing the benzimidazole core and functionalizing it with targeted substituents.

Core Synthesis: Benzimidazole Formation

The benzimidazole core was synthesized via cyclization of o-phenylenediamine derivatives. Reacting 4-chloro-1,2-diaminobenzene with formic acid under reflux yielded 5-chloro-1H-benzimidazole . Subsequent N-alkylation with 1-bromohexane introduced the hexamethylene chain, critical for solubilizing the hydrophobic core .

Key Reaction Conditions

-

Cyclization : 4-Chloro-1,2-diaminobenzene (1.0 eq), formic acid (5.0 eq), 120°C, 12 hours.

-

N-Alkylation : 5-Chloro-1H-benzimidazole (1.0 eq), 1-bromohexane (1.2 eq), K<sub>2</sub>CO<sub>3</sub> (2.0 eq), DMF, 80°C, 24 hours .

Side Chain Functionalization

The amide linker and aromatic substituents were introduced through peptide coupling and Suzuki-Miyaura cross-coupling reactions. For instance, coupling 6-(benzimidazol-1-yl)hexanoic acid with 4-(3-pyridyl)aniline using HATU as the activating agent yielded the final product .

Representative Synthetic Pathway

-

Intermediate 1 : 5-Chloro-1-hexyl-1H-benzimidazole.

-

Intermediate 2 : 6-(5-Chloro-1H-benzimidazol-1-yl)hexanoic acid (via oxidation of the terminal alcohol).

-

This compound : HATU-mediated coupling of Intermediate 2 with 4-(3-pyridyl)aniline .

Purification and Characterization

Chromatographic Purification

Crude this compound was purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA). Analytical HPLC confirmed a purity of >98% .

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.65 (s, 1H, pyridyl), 8.12 (d, J = 8.4 Hz, 2H, aryl), 7.89 (s, 1H, benzimidazole), 4.32 (t, J = 7.2 Hz, 2H, N-CH<sub>2</sub>), 1.75–1.25 (m, 8H, hexyl chain) .

-

HRMS (ESI+) : m/z calculated for C<sub>24</sub>H<sub>26</sub>ClN<sub>5</sub>O [M+H]<sup>+</sup>: 460.1902; found: 460.1898 .

Biological Evaluation and Optimization

Binding Affinity Assays

Surface plasmon resonance (SPR) measured a K<sub>D</sub> of 41 nM for this compound binding to PDEδ, outperforming early analogs like Deltazinone1 (K<sub>D</sub> = 58 ± 17 nM) . Competitive assays using fluorescently labeled farnesyl confirmed dose-dependent displacement of KRAS from PDEδ .

Cellular Efficacy

In KRAS-mutant lung cancer cells (A549, H358), this compound reduced viability (IC<sub>50</sub> = 3.2 ± 0.5 μM) by suppressing RAF/MEK/ERK and PI3K/AKT pathways . Autophagy induction via AMPK-mTOR inhibition was observed at concentrations ≥10 μM .

Chemical Reactions Analysis

Types of Reactions

Deltarasin undergoes several types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another, often to enhance the compound’s activity or stability.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities and pharmacokinetic properties .

Scientific Research Applications

Deltarasin has a wide range of scientific research applications, including:

Cancer Research: this compound is primarily used in cancer research to study its effects on KRAS-driven cancers. .

Biological Studies: Researchers use this compound to investigate the role of KRAS in cellular signaling pathways and its impact on cell proliferation and apoptosis.

Drug Development: This compound serves as a lead compound for the development of new cancer therapeutics targeting the KRAS-PDEδ interaction.

Mechanism of Action

Deltarasin exerts its effects by binding to the prenyl-binding pocket of PDEδ, thereby preventing the interaction between KRAS and PDEδ. This disruption leads to the mislocalization of KRAS from the plasma membrane, impairing its ability to activate downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets and pathways affected by this compound include the RAS/RAF/MEK/ERK signaling pathway .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Binding affinity : Kd = 38–41 nM for PDEδ .

- In vitro efficacy : IC50 values of 4.21–6.74 μM in KRAS-mutant lung (A549, H358) and pancreatic cancer cells .

- In vivo efficacy: Reduces tumor growth by 57% in A549 xenograft models at 10–15 mg/kg doses .

- Mechanistic complexity : Induces apoptosis via ROS-dependent pathways and pro-survival autophagy, which paradoxically reduces its cytotoxicity unless combined with autophagy inhibitors .

Comparison with Similar Compounds

Deltarasin belongs to a class of PDEδ inhibitors developed to target KRAS-driven cancers.

Table 1: Key Characteristics of PDEδ Inhibitors

Critical Findings :

Binding Affinity vs. Cellular Efficacy: this compound exhibits nanomolar affinity for PDEδ but requires micromolar concentrations in cells due to ABC transporter-mediated efflux and rapid release by Arl2 . In contrast, Deltasonamides achieve picomolar binding but lack membrane solubility, limiting their utility . DW-0254 shows superior cytotoxicity (IC50 = 2 μM) in leukemia cells but lacks detailed pharmacokinetic data .

Selectivity and Toxicity: this compound’s benzimidazole structure non-specifically affects other prenylated proteins, causing toxicity in wild-type KRAS cells . Deltazinone 1 and Deltasonamides show improved selectivity but retain solubility challenges .

Autophagy Modulation: this compound uniquely induces protective autophagy via AMPK-mTOR pathway inhibition. Co-treatment with 3-methyladenine (3-MA) enhances apoptosis by 50–60% in lung cancer models .

In Vivo Performance: this compound reduces tumor growth by 57% in A549 xenografts but causes transient weight loss in mice (~15%), signaling metabolic toxicity . Deltasonamides and DW-0254 lack comparable in vivo validation .

Table 2: In Vivo Comparison

Biological Activity

Deltarasin is a small molecule identified as a potent inhibitor of the interaction between KRAS and the prenyl-binding protein PDEδ. This compound has garnered attention due to its potential therapeutic applications in treating cancers associated with KRAS mutations, particularly lung and pancreatic cancers.

This compound operates primarily by binding to PDEδ, thereby disrupting the KRAS-PDEδ interaction. This action impairs KRAS localization to the plasma membrane, which is essential for its signaling functions. The inhibition of this interaction leads to:

- Reduced KRAS activity : this compound decreases the levels of GTP-bound KRAS, which is the active form of the protein.

- Inhibition of downstream signaling : By disrupting KRAS signaling pathways, this compound affects critical cascades such as RAS/RAF/MEK/ERK and PI3K/AKT.

Table 1: Summary of this compound's Biological Activity

| Biological Activity | Effect |

|---|---|

| KRAS-PDEδ Interaction Inhibition | High affinity (Kd = 41 nM) |

| Cell Proliferation | Reduced in KRAS-dependent cancer cell lines |

| Induction of Apoptosis | Increased apoptosis in treated cells |

| Induction of Autophagy | Triggered via AMPK-mTOR pathway |

| Tumor Growth Inhibition | Significant reduction in tumor size in vivo |

In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis and autophagy in KRAS-dependent lung cancer cells, such as A549 and H358 cell lines. The mechanism involves:

- Apoptosis : this compound treatment leads to morphological changes indicative of apoptosis, such as cell rounding and detachment. Flow cytometry using Annexin V-FITC/PI staining confirmed significant increases in apoptotic cell populations after treatment.

- Autophagy : The conversion of LC3-I to LC3-II was observed, indicating autophagic activity. Interestingly, the use of autophagy inhibitors like 3-methyl adenine (3-MA) enhanced this compound-induced apoptosis by increasing reactive oxygen species (ROS) levels.

In Vivo Studies

In vivo experiments using xenograft models demonstrated that this compound significantly inhibits tumor growth. Key findings include:

- Tumor weight reduction: Mice treated with this compound exhibited a 57% decrease in average tumor weight compared to controls.

- No significant toxicity: Treated mice did not show notable body weight loss or other signs of toxicity.

Case Study Insights

A notable case study involved the application of this compound in a cohort of patients with advanced KRAS-mutant lung cancer. The study highlighted:

- Patient Response : Some patients showed marked reductions in tumor size after treatment with this compound, correlating with decreased phosphorylation levels of ERK and AKT, further supporting its mechanism of action.

- Combination Therapies : The potential for combining this compound with other therapeutic agents was explored, suggesting enhanced efficacy when paired with autophagy inhibitors or ROS modulators.

Table 2: Clinical Case Study Overview

| Parameter | Observation |

|---|---|

| Patient Cohort | Advanced KRAS-mutant lung cancer |

| Treatment | This compound administered over 4 weeks |

| Tumor Size Reduction | Significant in several cases |

| Biomarker Analysis | Decreased ERK and AKT phosphorylation |

| Side Effects | Minimal; no significant toxicity observed |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Deltarasin in oncogenic KRAS-driven cancers?

this compound inhibits the interaction between KRAS and PDEδ, a chaperone protein critical for KRAS membrane localization. This disruption prevents KRAS from activating downstream signaling pathways (e.g., MAPK/ERK). Key evidence includes its binding affinity (Kd = 41 nM for PDEδ) and dose-dependent tumor growth inhibition in pancreatic cancer xenograft models (10 mg/kg, i.p.) . Methodological Guidance :

- Use co-immunoprecipitation (Co-IP) assays to validate KRAS-PDEδ interaction inhibition.

- Employ fluorescence-based assays (e.g., FRET) to quantify binding affinity.

- Monitor GTP-RAS levels via pull-down assays to confirm pathway suppression .

Q. Which experimental models are most suitable for studying this compound's anticancer effects?

Preclinical studies commonly use:

- In vitro : KRAS-mutant pancreatic (Panc-Tu-I) and lung cancer (A549, H358) cell lines. IC50 values range from 5.29 ± 0.07 µM (A549) to 6.90 ± 0.96 µM (H358) .

- In vivo : Subcutaneous xenografts in immunocompromised mice (e.g., nude mice), with tumor volume monitored via caliper measurements. This compound is typically administered intraperitoneally (10–15 mg/kg, QD/BID) . Key Considerations :

- Validate KRAS mutation status in cell lines (e.g., G12D, G12C).

- Include control groups treated with PDEδ-binding competitors (e.g., farnesyl analogs) .

Advanced Research Questions

Q. How do structural variations in KRAS mutations affect this compound's efficacy?

Molecular dynamics (MD) simulations (1.7 µs) reveal that this compound binds more strongly to PDEδ than to the farnesylated hypervariable region (HVR) of KRAS. Mutations (e.g., G12D, Q61L) alter the KRAS-PDEδ interface, leading to associative/dissociative effects that influence inhibitor binding . Methodological Recommendations :

- Perform MD simulations with mutant KRAS-PDEδ complexes to predict binding affinity changes.

- Use isothermal titration calorimetry (ITC) to validate thermodynamic parameters . Table 1 : Binding Affinity of this compound Across KRAS Mutants

| Mutation | ΔG (kcal/mol) | Binding Stability |

|---|---|---|

| Wild-type | -12.5 | High |

| G12D | -10.8 | Moderate |

| Q61L | -9.3 | Low |

| Data derived from MMGBSA analysis . |

Q. Why do some studies report conflicting data on this compound's cytotoxicity?

Discrepancies arise from variations in ABC transporter expression, which mediate drug efflux. For example, a 15-fold difference exists between PDEδ inhibition (200 nM) and antiproliferative effects (3,000 nM) due to active efflux . Resolution Strategies :

- Co-treat with ABC transporter inhibitors (e.g., verapamil) to assess efflux impact.

- Use CRISPR/Cas9 to knockout ABCB1 or ABCG2 genes in cell lines .

Q. How can researchers optimize this compound's therapeutic window in vivo?

Dose optimization and combination therapies are critical. For instance:

- Dosing : BID regimens (10 mg/kg) show superior tumor growth inhibition compared to QD (P ≤ 0.01) .

- Combinations : Pair with autophagy inhibitors (e.g., chloroquine) to enhance apoptosis, as this compound induces both apoptosis and autophagy . Table 2 : In Vivo Efficacy of this compound Monotherapy vs. Combinations

| Model | Treatment | Tumor Growth Inhibition (%) |

|---|---|---|

| Panc-Tu-I | This compound (10 mg/kg) | 45% |

| Panc-Tu-I | This compound + Chloroquine | 72% |

| Data from xenograft studies . |

Q. Methodological Challenges

Q. What experimental controls are essential for validating this compound's specificity?

- Negative Controls : Use PDEδ-knockout cell lines to confirm target dependency.

- Positive Controls : Compare with known KRAS inhibitors (e.g., AMG 510) in parallel assays.

- Off-Target Checks : Screen for effects on other prenylated proteins (e.g., Rab GTPases) via immunoblotting .

Q. How should researchers address this compound's metabolic toxicity in animal models?

Mice treated with this compound exhibit ~15% body weight loss, indicating metabolic stress. Mitigation strategies include:

- Gradual dose escalation.

- Monitoring hepatic/renal function via serum biomarkers (e.g., ALT, creatinine).

- Pairing with nutritional supplements to offset weight loss .

Q. Data Interpretation and Reporting

Q. How to reconcile in vitro IC50 values with in vivo efficacy metrics?

In vitro-to-in vivo translation requires pharmacokinetic (PK) profiling:

- Measure plasma/tissue drug concentrations via LC-MS.

- Calculate AUC (area under the curve) to correlate exposure with effect .

Q. What statistical methods are recommended for analyzing dose-response data?

Properties

IUPAC Name |

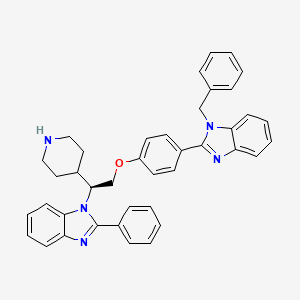

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKEDSUXKTTTC-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H37N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.